Ethyl 5-iodobenzimidazole-2-carboxylate

Description

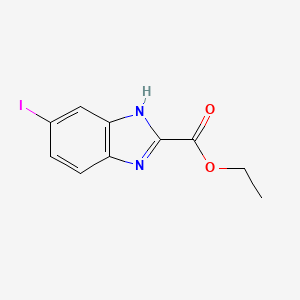

Ethyl 5-iodobenzimidazole-2-carboxylate is a halogenated benzimidazole derivative characterized by an iodine atom at the 5-position of the benzimidazole core and an ethyl ester group at the 2-position. Its molecular formula is C₁₀H₉IN₂O₂, with a molecular weight of 346.09 g/mol. The compound is typically synthesized via cyclocondensation reactions, where iodobenzene derivatives are coupled with ethyl carbamate intermediates under catalytic conditions.

The iodine substituent in this compound enhances its electrophilicity and may influence binding interactions in biological systems, while the ethyl ester group improves solubility in organic solvents, facilitating purification and formulation .

Properties

Molecular Formula |

C10H9IN2O2 |

|---|---|

Molecular Weight |

316.09 g/mol |

IUPAC Name |

ethyl 6-iodo-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

MTVZZMASXWFCCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodobenzimidazole-2-carboxylate typically involves the iodination of benzimidazole derivatives. One common method is the reaction of 5-nitrobenzimidazole with iodine in the presence of a reducing agent such as sodium dithionite. The resulting 5-iodobenzimidazole is then esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale iodination and esterification reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 5-Iodo Position

The iodine atom at position 5 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the benzimidazole ring. This reactivity is exploited to introduce diverse substituents:

Mechanistic Insight : The reaction proceeds via a two-step process: (i) formation of a Meisenheimer complex intermediate and (ii) elimination of iodide. Polar aprotic solvents like DMF enhance nucleophilicity, while strong bases (e.g., KOH) accelerate deprotonation at the reaction site.

Ester Hydrolysis and Derivatives

The ethyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further functionalization:

Key Findings :

-

Hydrolysis under basic conditions (NaOH/EtOH) achieves >90% conversion within 6 hours.

-

The carboxylic acid derivative undergoes cyclocondensation with hydrazine to form 2-(5-iodobenzimidazol-2-yl)hydrazine, a precursor for triazole and oxadiazole derivatives .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

| Reaction Type | Catalytic System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Phenylboronic acid | 5-Phenylbenzimidazole-2-carboxylate | 73% | |

| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃ | Styrene | 5-Styrylbenzimidazole-2-carboxylate | 68% |

Optimization Notes :

-

Suzuki reactions require anhydrous conditions to prevent ester hydrolysis.

-

Electron-deficient aryl boronic acids exhibit higher reactivity due to enhanced transmetallation rates.

Cyclocondensation and Heterocycle Formation

The carboxylate/ester group facilitates the synthesis of fused heterocycles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 10 h | Benzimidazolo[1,2-a]pyridazinone | 65% | |

| Thiosemicarbazide | AcOH, 120°C, 8 h | Benzimidazole-thiadiazole hybrid | 58% |

Example Pathway :

Reaction with hydrazine forms a hydrazide intermediate, which cyclizes with α-chloroacetylacetone to yield thiazole-fused benzimidazoles (e.g., 123a in ). These derivatives exhibit enhanced pharmacological potential, including kinase inhibition .

Functionalization via the Benzimidazole Core

The benzimidazole nitrogen atoms participate in alkylation and acylation reactions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 25°C, 6 h | N-Methylated derivative | 85% | |

| Acetyl chloride | Pyridine, 0°C, 2 h | N-Acetylated derivative | 78% |

Selectivity : Alkylation occurs preferentially at the N1 position due to steric hindrance at N3.

Comparative Reactivity Analysis

The table below contrasts reactivity trends between Ethyl 5-iodobenzimidazole-2-carboxylate and analogous compounds:

| Compound | Iodine Reactivity | Ester Hydrolysis Rate | Coupling Efficiency |

|---|---|---|---|

| This compound | High | Fast | Moderate |

| Ethyl 6-iodobenzimidazole-2-carboxylate | Moderate | Fast | Low |

| Ethyl 5-bromobenzimidazole-2-carboxylate | Low | Fast | High |

Insight : The 5-iodo derivative exhibits superior nucleophilic substitution reactivity compared to bromo analogs but lower coupling efficiency due to steric effects.

Scientific Research Applications

Ethyl 5-iodobenzimidazole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized benzimidazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-iodobenzimidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom at the 5-position can enhance the compound’s binding affinity to these targets, while the ethyl ester group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Key Findings :

- The iodo derivative shows superior kinase inhibition compared to chloro and bromo analogs, likely due to enhanced halogen-bonding with catalytic residues.

- Methyl esters, despite lower solubility, exhibit stronger antifungal activity, possibly due to faster cellular uptake and hydrolysis to active acids.

Biological Activity

Ethyl 5-iodobenzimidazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzimidazole core substituted with an iodine atom and an ethyl carboxylate group. The presence of the iodine atom enhances the compound's reactivity and biological activity, making it a valuable scaffold for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, studies indicate that it can effectively inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values in the nanomolar range .

- Antiviral Activity : Preliminary research suggests that derivatives of benzimidazole compounds exhibit antiviral properties, particularly against HIV-1 integrase. These compounds can interfere with the viral replication process by inhibiting integrase activity .

- Antimicrobial Properties : this compound has demonstrated antibacterial activity against multiple strains of bacteria, including Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) indicating potent efficacy .

Efficacy Studies

A variety of studies have evaluated the biological activity of this compound:

- Antibacterial Activity : In vitro tests revealed that the compound inhibited DNA gyrase with IC50 values below 10 nM, demonstrating significant antibacterial potential . Furthermore, it exhibited MIC values as low as 1 μg/mL against S. aureus, indicating strong antimicrobial properties.

- Antiviral Activity : Research has highlighted the compound's potential as an HIV-1 integrase inhibitor, with derivatives showing IC50 values ranging from 0.13 to 6.85 μM against integrase strand transfer . Structural modifications have been shown to enhance these inhibitory effects significantly.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on various halogenated benzimidazole derivatives, including this compound, demonstrated their effectiveness against resistant bacterial strains. The results indicated that structural modifications could lead to enhanced potency and reduced toxicity .

- Case Study on Antiviral Properties : Another investigation focused on the antiviral properties of benzimidazole derivatives against HIV-1 integrase. The study found that specific modifications at the C3 position of the indole core significantly improved antiviral activity, suggesting a promising avenue for further research and development .

Summary of Biological Activities

| Activity Type | Target | IC50/MIC Values |

|---|---|---|

| Antibacterial | DNA gyrase | <10 nM |

| Staphylococcus aureus | MIC = 1 µg/mL | |

| Antiviral | HIV-1 Integrase | IC50 = 0.13 - 6.85 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-iodobenzimidazole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between iodinated benzimidazole precursors and ethyl chloroformate. Key parameters include:

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) improves purity, achieving yields of ~65–75% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) reveals distinct peaks: δ 8.35 ppm (imidazole H), δ 4.45 ppm (ethyl CH₂), and δ 1.40 ppm (ethyl CH₃). ¹³C NMR confirms the carbonyl (C=O) at 165 ppm .

- HPLC : Use a C18 column (acetonitrile/water 70:30, 1 mL/min) with UV detection at 254 nm for purity assessment (>98%) .

- Mass Spectrometry : ESI-MS (m/z 361 [M+H]⁺) validates molecular weight .

Q. What are the critical parameters in solvent selection and purification methods for this compound?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Ethanol is ideal for recrystallization due to moderate polarity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors. For large-scale synthesis, flash chromatography reduces processing time .

Advanced Research Questions

Q. How can SHELX programs be utilized to resolve the crystal structure of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use Cu Kα radiation (λ = 1.54184 Å) on a single-crystal diffractometer. Index reflections with CrysAlisPro .

- Structure Solution : Apply SHELXS for direct methods to locate heavy atoms (iodine). SHELXL refines anisotropic displacement parameters for non-hydrogen atoms .

- Challenges : Disordered ethyl groups require constraints (e.g., AFIX 66). Hydrogen bonding networks (e.g., N–H···O=C) may complicate electron density maps. Use Olex2 for visualization and validation .

Q. How do researchers address contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations) for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental ¹H NMR shifts with DFT (B3LYP/6-31G**) calculations. Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects .

- Error Mitigation : Re-optimize computational models with implicit solvent (e.g., PCM for DMSO). Use crystallographic data to validate bond lengths/angles .

Q. What strategies are employed to analyze reaction mechanisms involving this compound under varying catalytic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor iodobenzimidazole intermediates via stopped-flow UV-Vis spectroscopy. Pseudo-first-order rate constants reveal nucleophilic substitution dominance in DMF .

- Isotopic Labeling : Use ¹⁸O-labeled ethyl chloroformate to track esterification pathways. LC-MS detects labeled products (m/z 363 [M+H]⁺) .

- Catalytic Screening : Test Pd(II)/Cu(I) systems for cross-coupling reactions. GC-MS identifies byproducts (e.g., ethyl iodide) to infer mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.